tert-butyl N-[3-(aminomethyl)oxetan-3-yl]-N-(4-bromophenyl)carbamate
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Overview
Description
tert-butyl N-[3-(aminomethyl)oxetan-3-yl]-N-(4-bromophenyl)carbamate is a synthetic organic compound with a complex structure It is characterized by the presence of an oxetane ring, an aminomethyl group, and a bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[3-(aminomethyl)oxetan-3-yl]-N-(4-bromophenyl)carbamate typically involves multiple steps. One common approach is to start with the preparation of the oxetane ring, followed by the introduction of the aminomethyl group and the bromophenyl group. The final step involves the formation of the carbamate linkage.
Oxetane Ring Formation: The oxetane ring can be synthesized through a cyclization reaction involving an appropriate precursor.
Aminomethyl Group Introduction: The aminomethyl group can be introduced through a nucleophilic substitution reaction.
Bromophenyl Group Introduction: The bromophenyl group can be introduced through a coupling reaction, such as a Suzuki or Heck reaction.
Carbamate Formation: The final step involves the reaction of the intermediate with tert-butyl isocyanate to form the carbamate linkage.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[3-(aminomethyl)oxetan-3-yl]-N-(4-bromophenyl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halides, amines, and organometallic compounds can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may yield amine or alcohol derivatives.
Scientific Research Applications
tert-butyl N-[3-(aminomethyl)oxetan-3-yl]-N-(4-bromophenyl)carbamate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is used in the study of biological processes and as a probe for investigating enzyme mechanisms.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl N-[3-(aminomethyl)oxetan-3-yl]-N-(4-bromophenyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
tert-butyl N-[3-(aminomethyl)oxetan-3-yl]carbamate: This compound lacks the bromophenyl group and has different chemical properties.
tert-butyl N-[3-(aminomethyl)oxetan-3-yl]-N-phenylcarbamate: This compound has a phenyl group instead of a bromophenyl group, resulting in different reactivity and applications.
Uniqueness
tert-butyl N-[3-(aminomethyl)oxetan-3-yl]-N-(4-bromophenyl)carbamate is unique due to the presence of the bromophenyl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where the bromophenyl group plays a crucial role.
Properties
Molecular Formula |
C15H21BrN2O3 |
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Molecular Weight |
357.24 g/mol |
IUPAC Name |
tert-butyl N-[3-(aminomethyl)oxetan-3-yl]-N-(4-bromophenyl)carbamate |
InChI |
InChI=1S/C15H21BrN2O3/c1-14(2,3)21-13(19)18(15(8-17)9-20-10-15)12-6-4-11(16)5-7-12/h4-7H,8-10,17H2,1-3H3 |
InChI Key |
VVIIVMZYVOCARQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=CC=C(C=C1)Br)C2(COC2)CN |
Origin of Product |
United States |
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